molecular formula C16H19NO2 B14897784 (R)-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol

(R)-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol

Cat. No.: B14897784
M. Wt: 257.33 g/mol
InChI Key: HIGLKLIDKOQEHC-OAHLLOKOSA-N
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Description

®-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol is an organic compound with a complex structure that includes an amino group, a benzyloxy group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-(benzyloxy)benzaldehyde with ®-2-amino-1-propanol under specific conditions to yield the desired product. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process.

Chemical Reactions Analysis

Types of Reactions

®-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different alcohols or amines.

    Substitution: The amino and benzyloxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohols or amines. Substitution reactions can lead to a wide range of derivatives with varying functional groups.

Scientific Research Applications

Chemistry

In chemistry, ®-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structure allows it to bind to specific proteins or enzymes, making it a valuable tool for studying biochemical pathways and mechanisms.

Medicine

In medicine, ®-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various industrial applications, including the synthesis of high-value products.

Mechanism of Action

The mechanism of action of ®-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol include:

  • ®-2-Amino-3-(benzyloxy)propan-1-ol
  • ®-3-Amino-2-(4-methoxyphenyl)propan-1-ol
  • ®-3-Amino-2-(4-hydroxyphenyl)propan-1-ol

Uniqueness

What sets ®-3-Amino-2-(4-(benzyloxy)phenyl)propan-1-ol apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H19NO2

Molecular Weight

257.33 g/mol

IUPAC Name

(2R)-3-amino-2-(4-phenylmethoxyphenyl)propan-1-ol

InChI

InChI=1S/C16H19NO2/c17-10-15(11-18)14-6-8-16(9-7-14)19-12-13-4-2-1-3-5-13/h1-9,15,18H,10-12,17H2/t15-/m1/s1

InChI Key

HIGLKLIDKOQEHC-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)[C@H](CN)CO

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CN)CO

Origin of Product

United States

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